TMIB's reactivity towards various functional groups makes it a useful intermediate or starting material in organic synthesis. Its iodine atom can be readily replaced with other functional groups, such as amines, alcohols, or alkenes, using different reaction conditions. This versatility allows chemists to introduce diverse functionalities into complex molecules [, 3].
For example, one study utilized TMIB as a key precursor in the synthesis of novel mesitylene-based ionic liquids, which are potential candidates for electrolytes in dye-sensitized solar cells [].
2,4,6-Trimethyliodobenzene is an organic compound with the molecular formula and a molecular weight of 246.09 g/mol. It is also known by several synonyms, including Iodomesitylene and Mesityliodine. This compound typically appears as a yellow crystalline solid with a melting point ranging from 28 to 32 °C and a boiling point of approximately 250 °C. It is sensitive to light and should be stored in a cool, dark place to prevent degradation .
The synthesis of 2,4,6-Trimethyliodobenzene can be achieved through several methods:
A typical reaction setup may include mixing mesitylene with iodine in the presence of an acid catalyst under controlled temperature conditions.
2,4,6-Trimethyliodobenzene is primarily used in organic synthesis as a reagent or reactant. Its applications include:
Several compounds share structural similarities with 2,4,6-Trimethyliodobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Mesitylene | Parent compound; no halogen substituent | |
2-Iodomesitylene | Similar structure but different iodine positioning | |
1-Iodomesitylene | Iodine at the first position; alters reactivity | |
2,4-Dimethylphenyl iodide | Fewer methyl groups; different steric hindrance |
Uniqueness: The unique arrangement of three methyl groups at the 2-, 4-, and 6-positions of the benzene ring distinguishes 2,4,6-Trimethyliodobenzene from its analogs. This arrangement influences its chemical reactivity and physical properties significantly compared to other halogenated derivatives.
2,4,6-Trimethyliodobenzene, first synthesized in the mid-20th century, emerged as a key intermediate in aromatic substitution chemistry. Its development paralleled advances in hypervalent iodine chemistry, particularly after the 1960s when iodonium salts gained prominence in organic synthesis. The compound’s systematic exploration began with studies on mesitylene (1,3,5-trimethylbenzene), whose iodination using iodine and oxidizing agents like nitric acid/sulfuric acid mixtures became a foundational method. A 2022 breakthrough demonstrated its synthesis via aerobic iodination of mesitylene using a polyoxometalate-MOF catalyst, achieving 100% yield under mild conditions.
IUPAC Name: 2-Iodo-1,3,5-trimethylbenzene
CAS Registry Number: 4028-63-1
Molecular Formula: C₉H₁₁I
Molecular Weight: 246.09 g/mol
Structural Features:
Key Spectral Data:
Property | Value | Source |
---|---|---|
Melting Point | 28–32°C | |
Boiling Point | 250°C | |
¹H NMR (CDCl₃) | δ 2.28 (s, 9H), 6.85 (s, 2H) |
This compound serves three critical roles:
A 2014 study demonstrated its utility in copper-catalyzed radiofluorination, producing ¹⁸F-labeled aromatics with 79% radiochemical conversion.
2,4,6-Trimethyliodobenzene, with the molecular formula C₉H₁₁I, represents a halogenated aromatic compound featuring a benzene ring substituted with three methyl groups and one iodine atom [1] [2]. The compound adopts the International Union of Pure and Applied Chemistry name 2-iodo-1,3,5-trimethylbenzene, reflecting the systematic positioning of substituents on the aromatic framework [1] [7].
The molecular structure exhibits a planar aromatic ring system with the iodine atom and three methyl groups positioned in a symmetrical arrangement [1]. The carbon-iodine bond length in aromatic iodides typically ranges from 2.05 to 2.10 Angstroms, representing one of the longest carbon-halogen bonds due to the large atomic radius of iodine [25] [26]. The benzene ring maintains its characteristic bond angles of approximately 120 degrees, with slight deviations caused by steric effects from the bulky iodine substituent [27] [28].
The molecular geometry around each carbon atom in the benzene ring follows trigonal planar hybridization, while the methyl carbons exhibit tetrahedral geometry [26] [27]. The presence of three methyl groups in the 2, 4, and 6 positions creates significant steric hindrance around the iodine substituent, influencing both the physical properties and chemical reactivity of the compound [25].
The crystallographic characteristics of 2,4,6-trimethyliodobenzene reflect its molecular symmetry and intermolecular interactions in the solid state [15] [16]. While specific single-crystal X-ray diffraction data for this compound are limited in the literature, analogous trimethylbenzene derivatives typically crystallize in monoclinic or orthorhombic space groups [19] [31].
The solid-state packing is influenced by van der Waals interactions between the aromatic rings and weak halogen bonding involving the iodine atom [15] [19]. The bulky methyl substituents prevent close π-π stacking interactions typically observed in unsubstituted aromatic compounds, resulting in a more open crystal structure [16] [31].
Crystal structure determination methods for similar compounds have revealed unit cell parameters with lattice constants typically ranging from 8 to 15 Angstroms for compounds of comparable molecular size [18] [29]. The presence of the heavy iodine atom significantly affects the electron density distribution in the crystal, making the compound suitable for heavy-atom methods in crystallographic structure determination [21] [31].
2,4,6-Trimethyliodobenzene exhibits a melting point range of 28-32 degrees Celsius, indicating a relatively low-melting crystalline solid at ambient conditions [2] [5]. This low melting point reflects the molecular structure's influence on intermolecular forces, where the bulky substituents reduce the efficiency of crystal packing [8].
The boiling point has been reported as 244.9-250 degrees Celsius at standard atmospheric pressure [2] [5]. This elevated boiling point compared to non-halogenated analogs results from the increased molecular weight and enhanced van der Waals interactions due to the presence of the iodine atom [5]. The boiling point demonstrates the compound's thermal stability under normal atmospheric conditions and provides important information for purification and handling procedures [2].
The density of 2,4,6-trimethyliodobenzene is reported as 1.5 ± 0.1 grams per cubic centimeter, reflecting the significant contribution of the heavy iodine atom to the overall molecular mass [2] [5]. This density value places the compound among the heavier organic liquids, consistent with the presence of the halogen substituent [5].
The refractive index has been estimated at 1.5905, indicating significant light-bending properties characteristic of aromatic compounds containing heavy atoms [2]. The refractive index provides insight into the electronic structure and polarizability of the molecule, with the iodine atom contributing substantially to the overall polarizability [2] [24].
The solubility characteristics of 2,4,6-trimethyliodobenzene follow predictable patterns based on its molecular structure and polarity [14]. The compound exhibits practically no solubility in water due to its non-polar aromatic character and the absence of hydrogen bonding capability [14].
In contrast, the compound demonstrates excellent solubility in organic solvents including ethanol, diethyl ether, and benzene [14]. The aromatic nature of the molecule provides particularly favorable interactions with other aromatic solvents such as toluene and benzene, where π-π interactions enhance solubility [14]. Non-polar aliphatic solvents like hexane also dissolve the compound readily, consistent with the overall hydrophobic character of the molecular structure [14].
Mass spectrometry analysis of 2,4,6-trimethyliodobenzene reveals a molecular ion peak at mass-to-charge ratio 246, corresponding to the molecular weight [4]. The fragmentation pattern shows characteristic peaks at mass-to-charge ratios 27, 39, and 41, with relative intensities of 1.1, 3.3, and 5.4 respectively [4]. These fragmentation patterns are consistent with typical aromatic iodide behavior, where iodine loss and subsequent aromatic ring fragmentation occur readily [32].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [4] [33]. Proton nuclear magnetic resonance spectroscopy typically shows aromatic proton signals in the 6.5-7.5 parts per million region, while the methyl groups appear as singlets around 2.2-2.4 parts per million [4]. Carbon-13 nuclear magnetic resonance spectroscopy reveals aromatic carbon signals in the 120-140 parts per million range, with methyl carbons appearing around 20-25 parts per million [33] [34].
Infrared spectroscopy displays characteristic absorption bands including carbon-hydrogen stretching vibrations around 3000 wavenumbers and carbon-iodine stretching vibrations in the 570-650 wavenumber region [35] [37]. The carbon-iodine stretch appears at relatively low frequency due to the heavy mass of the iodine atom and the resulting reduced force constant [35].
Ultraviolet-visible spectroscopy of 2,4,6-trimethyliodobenzene shows absorption bands characteristic of substituted aromatic compounds, with maximum absorption typically occurring around 250-280 nanometers [36] [38]. The presence of the iodine atom causes bathochromic shifts compared to the parent trimethylbenzene due to the heavy atom effect and increased polarizability [36].
The thermodynamic properties of 2,4,6-trimethyliodobenzene reflect its molecular structure and intermolecular interactions [13] [17]. Vapor pressure measurements indicate a value of 0.0462 millimeters of mercury at 25 degrees Celsius, demonstrating relatively low volatility compared to lighter aromatic compounds [8].
The enthalpy of vaporization can be estimated from vapor pressure-temperature relationships using the Clausius-Clapeyron equation [17] [20]. For compounds of similar molecular weight and structure, vaporization enthalpies typically range from 40-50 kilojoules per mole [17]. The entropy of vaporization follows Trouton's rule approximation, with values around 85-95 joules per mole per Kelvin being typical for aromatic compounds [17].
Heat capacity measurements for related trimethylbenzene derivatives suggest molar heat capacities in the range of 200-250 joules per mole per Kelvin at standard conditions [13]. The presence of the iodine atom increases both the molecular heat capacity and the temperature dependence of thermodynamic properties compared to the non-halogenated analog [13].
Thermal expansion coefficients for organic crystals containing heavy atoms like iodine typically show values in the range of 100-200 × 10⁻⁶ per Kelvin [22] [24]. The anisotropic nature of the crystal structure results in directionally dependent thermal expansion, with expansion perpendicular to the aromatic ring planes generally exceeding that within the ring plane [22].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₁I | [1] [2] [7] |
Molecular Weight (g/mol) | 246.09 | [1] [2] [5] [7] |
CAS Registry Number | 4028-63-1 | [1] [2] [7] |
Melting Point (°C) | 28-32 | [2] [5] [8] |
Boiling Point (°C) | 244.9-250 | [2] [5] |
Density (g/cm³) | 1.5 ± 0.1 | [2] [5] |
Refractive Index | 1.5905 (estimate) | [2] |
Vapor Pressure (mmHg at 25°C) | 0.0462 | [8] |
Solvent | Solubility | Notes |
---|---|---|
Water | Practically insoluble | Non-polar character |
Ethanol | Soluble | Organic solvent compatibility |
Benzene | Soluble | Aromatic solvent interactions |
Hexane | Soluble | Non-polar aliphatic solvent |
Spectroscopic Technique | Parameter | Value/Position |
---|---|---|
Mass Spectrometry | Molecular Ion | m/z = 246 |
Mass Spectrometry | Base Peak | m/z = 27.0 |
¹H NMR | Aromatic Protons | 6.5-7.5 ppm |
IR Spectroscopy | C-I Stretching | 570-650 cm⁻¹ |
UV-Visible | Absorption Maximum | ~250-280 nm |
Irritant